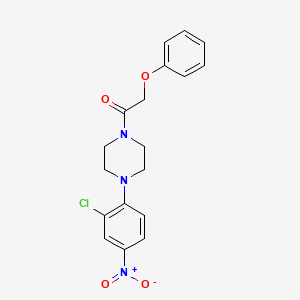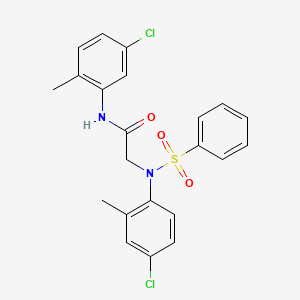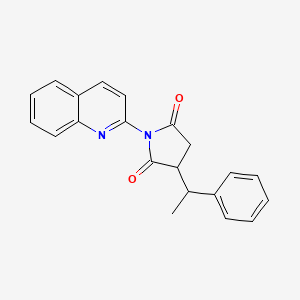
1-(2-chloro-4-nitrophenyl)-4-(phenoxyacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-nitrophenyl)-4-(phenoxyacetyl)piperazine, commonly known as CNPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of CNPP is not fully understood. However, it has been suggested that CNPP may exert its biological effects by modulating the activity of nitric oxide. Nitric oxide is a signaling molecule that plays a critical role in various physiological processes, including inflammation, vasodilation, and neurotransmission. CNPP may inhibit the activity of nitric oxide synthase, the enzyme responsible for the synthesis of nitric oxide, thereby reducing the levels of nitric oxide in the body.
Biochemical and Physiological Effects:
CNPP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CNPP has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CNPP has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
実験室実験の利点と制限
One of the major advantages of using CNPP in lab experiments is its ability to modulate the activity of nitric oxide. Nitric oxide is a critical signaling molecule that plays a key role in various physiological processes. By inhibiting the activity of nitric oxide synthase, CNPP can help researchers to better understand the role of nitric oxide in various biological systems. However, one of the limitations of using CNPP in lab experiments is its potential toxicity. CNPP has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of CNPP in scientific research. One potential direction is the development of novel drugs that target nitric oxide synthase. CNPP may serve as a template for the development of such drugs. Another potential direction is the use of CNPP in the treatment of viral infections. CNPP has been shown to inhibit the replication of certain viruses, including HIV, and may have potential as an antiviral agent. Finally, CNPP may be used to study the role of nitric oxide in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
In conclusion, 1-(2-chloro-4-nitrophenyl)-4-(phenoxyacetyl)piperazine is a chemical compound that has been extensively used in scientific research. It has been found to exhibit a wide range of biological activities and may serve as a valuable tool for researchers studying various biological systems. However, its potential toxicity may limit its use in certain experiments. The future directions for the use of CNPP in scientific research include the development of novel drugs, the treatment of viral infections, and the study of neurological disorders.
合成法
CNPP can be synthesized by reacting 2-chloro-4-nitroaniline with phenoxyacetyl chloride in the presence of piperazine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
科学的研究の応用
CNPP has been extensively used in scientific research as a tool to study the function of various biological systems. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. CNPP has been used to study the role of nitric oxide in the modulation of inflammation and to investigate the mechanism of action of various drugs.
特性
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-16-12-14(22(24)25)6-7-17(16)20-8-10-21(11-9-20)18(23)13-26-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRWAZIRBKLMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6026858 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5090933.png)
![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)


![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)
![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)


![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)

![4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)
![11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091035.png)